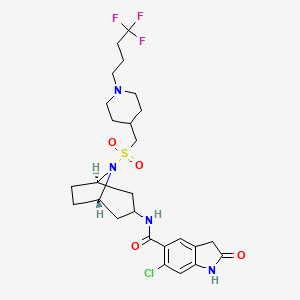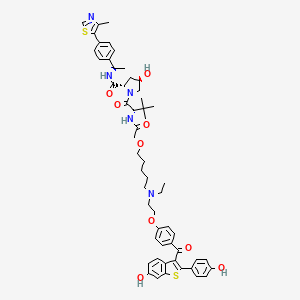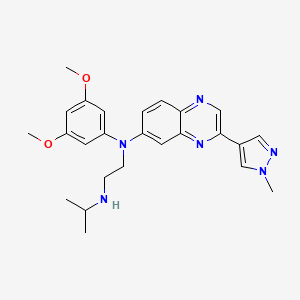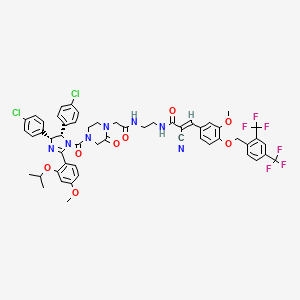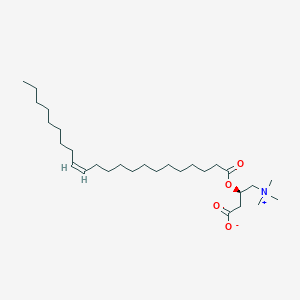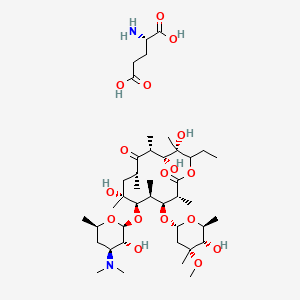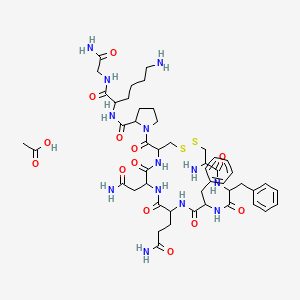
Felypressine Acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Felypressin Acetate is a synthetic nonapeptide analog of lypressin or vasopressin. It is composed of cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Felypressin Acetate is primarily used as a vasoconstrictor in local anesthetic injections for dental procedures and as a hemostatic agent .
Applications De Recherche Scientifique
Felypressin Acetate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Felypressin Acetate primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Mode of Action
Felypressin Acetate interacts with its target by binding to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .
Pharmacokinetics
Its use in local anaesthetic injections for dental use suggests it has suitable bioavailability for this application .
Result of Action
The binding of Felypressin Acetate to the Vasopressin V1a receptor results in the contraction of smooth muscle in the vascular bed . This vasoconstrictor activity is greater than its antidiuretic action . It is used primarily as a hemostatic, helping to control bleeding during dental procedures .
Analyse Biochimique
Biochemical Properties
Felypressin Acetate plays a significant role in biochemical reactions. It interacts with the vasopressin 1 receptor, causing contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .
Cellular Effects
Felypressin Acetate influences cell function by causing contraction of the smooth muscle cells in the vascular bed
Molecular Mechanism
Felypressin Acetate exerts its effects at the molecular level by binding to the vasopressin 1 receptor . This binding interaction leads to the contraction of smooth muscle cells in the vascular bed .
Temporal Effects in Laboratory Settings
It is known that Felypressin Acetate is used in dental procedures, suggesting that it has a rapid onset of action .
Metabolic Pathways
It is known that Felypressin Acetate interacts with the vasopressin 1 receptor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Felypressin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between the cysteine residues is formed through oxidation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Felypressin Acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Felypressin Acetate undergoes various chemical reactions, including:
Oxidation: Formation of the disulfide bridge between cysteine residues.
Reduction: Breaking of the disulfide bridge to yield free thiol groups.
Substitution: Modifications of side chains to alter the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Various protecting groups and deprotecting agents used during SPPS
Major Products Formed
The major product formed from these reactions is the fully synthesized and correctly folded Felypressin Acetate with the desired biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasopressin: A naturally occurring hormone with both vasoconstrictor and antidiuretic effects.
Lypressin: Another synthetic analog of vasopressin with similar vasoconstrictor properties.
Terlipressin: A synthetic analog used in the treatment of esophageal varices
Uniqueness
Felypressin Acetate is unique due to its selective vasoconstrictor activity with minimal antidiuretic effects. This makes it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .
Propriétés
IUPAC Name |
acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONQCMCHGLZABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
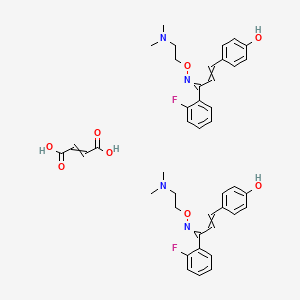
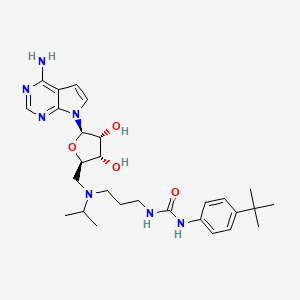
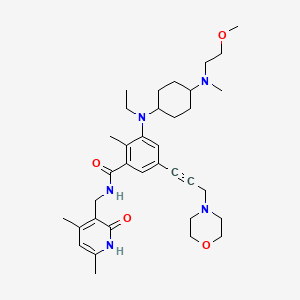
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
